Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate
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Overview
Description
The compound is an organosulfinate where the organic part is a benzene ring substituted with a trifluoromethyl group and a methyl group. Organosulfinates are known to be good leaving groups in organic reactions .
Molecular Structure Analysis
The molecular structure would likely show the aromatic benzene ring with the substituents. The trifluoromethyl group is electron-withdrawing, which would affect the reactivity of the compound .Chemical Reactions Analysis
As an organosulfinate, this compound could be involved in various organic reactions, particularly as a leaving group . The presence of the trifluoromethyl group could also make it a participant in fluorination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the sulfinate group. It would likely be a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2S.Li/c1-9(2,10(11,12)13)7-3-5-8(6-4-7)16(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVSMRDCJXVMZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=CC=C(C=C1)S(=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3LiO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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